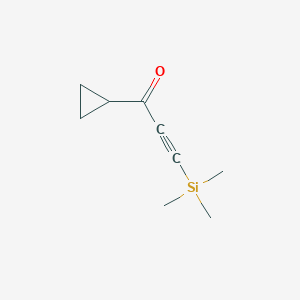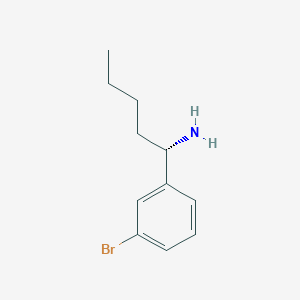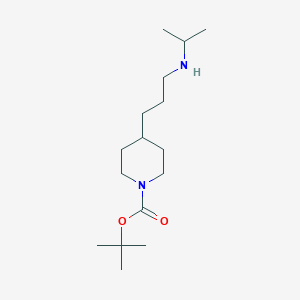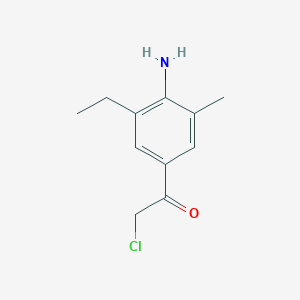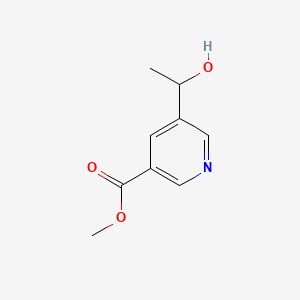
1-Benzyl-4-bromo-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-bromo-3-methylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-bromo-3-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Methylation: The methyl group is added through alkylation reactions using methyl iodide or similar reagents
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Analyse Chemischer Reaktionen
1-Benzyl-4-bromo-3-methylpiperidine undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form amines.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate . Major products formed from these reactions include various substituted piperidines and complex heterocycles .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-bromo-3-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-bromo-3-methylpiperidine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in metabolic pathways, affecting cellular processes.
The molecular targets include G-protein coupled receptors and ion channels, which play crucial roles in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-bromo-3-methylpiperidine can be compared with other piperidine derivatives:
1-Benzyl-4-methylpiperidine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-3-methylpiperidine: Lacks the benzyl group, affecting its binding affinity and biological activity.
1-Benzyl-3-methylpiperidine: Similar structure but different substitution pattern, leading to varied chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H18BrN |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
1-benzyl-4-bromo-3-methylpiperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
InChI-Schlüssel |
JLHVUHRNSOSKDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCC1Br)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


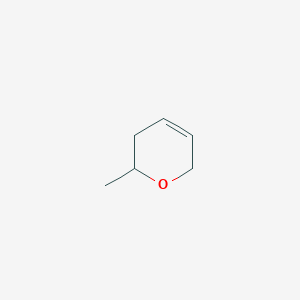

![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
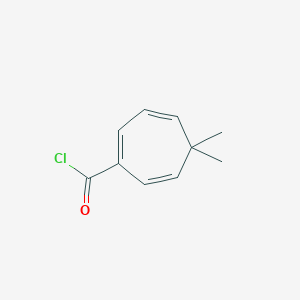


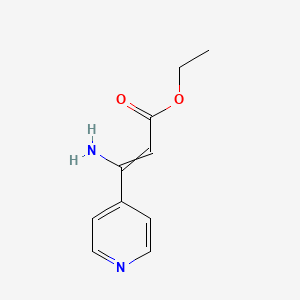
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
